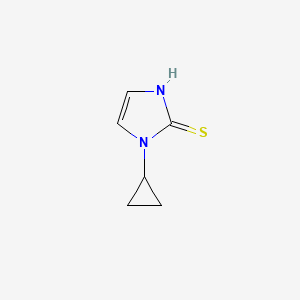

1-cyclopropyl-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

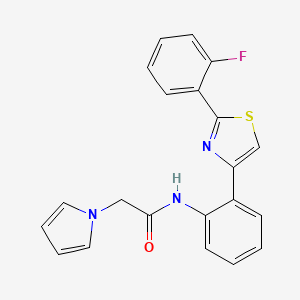

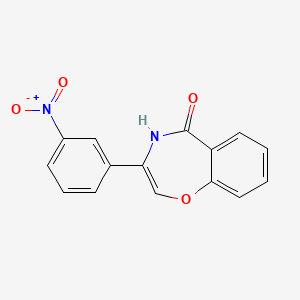

“1-cyclopropyl-1H-imidazole-2-thiol” is a chemical compound with the molecular formula C6H8N2S and a molecular weight of 140.21 . It is a heterocyclic compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

The synthesis of imidazoles, including “1-cyclopropyl-1H-imidazole-2-thiol”, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Molecular Structure Analysis

The molecular structure of “1-cyclopropyl-1H-imidazole-2-thiol” consists of an imidazole ring attached to a cyclopropyl group and a thiol group . The InChI code for this compound is 1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) .

Physical And Chemical Properties Analysis

“1-cyclopropyl-1H-imidazole-2-thiol” is a solid at room temperature . It has a predicted melting point of 75.57°C and a predicted boiling point of approximately 335.9°C at 760 mmHg . The compound has a predicted density of approximately 1.5 g/cm3 and a predicted refractive index of n20D 1.76 .

Applications De Recherche Scientifique

Green Chemistry in Synthesis

One notable application involves a metal-free, visible-light-promoted regioselective sulfenylation of imidazo[1,2-a]pyridines and indoles using thiols, facilitated through C(sp2)–H functionalization. This method allows for direct access to a wide range of 3-sulfenylimidazopyridines, demonstrating the potential for eco-friendly synthesis techniques in producing compounds of biological significance. The operational simplicity, high atom efficiency, and use of green solvents under ambient conditions underscore the environmental benefits of this approach (Rahaman, Das, & Barman, 2018).

Copper-Mediated Synthesis

Another research highlights a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via a cascade aminomethylation/cycloisomerization of alkynes. This method provides a practical approach for synthesizing functionalized imidazo[1,2-a]pyridines, which are crucial in developing imidazo[1,2-a]pyridine-based drug molecules like Alpidem, demonstrating the role of copper in facilitating complex organic reactions (Rassokhina et al., 2015).

Aerobic Oxidative Sulfenylation

Furthermore, a study on the aerobic sulfenylation of imidazo[1,2-a]pyridines using thiols in a green, dual catalytic system showcases an environmentally friendly method for synthesizing 3-sulfenylimidazo[1,2-a]pyridines. This process emphasizes the use of benign molecular oxygen as the sole sacrificial reagent, highlighting the environmental and biological relevance of such synthetic pathways (Iida, Demizu, & Ohkado, 2018).

Thiol-Michael Reaction Catalyst

An innovative approach involves the use of imidazole as a nucleophilic initiator in the thiol-Michael addition reaction, proposing thermal latent curing agents based on imidazole for delaying gelation in monomer mixtures. This strategy is critical for processing applications like mixing, degassing, and injection molding, demonstrating imidazole's utility beyond biological contexts into materials science (Gajeles & Lee, 2019).

Mécanisme D'action

Target of Action

1-Cyclopropyl-1H-imidazole-2-thiol is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and have been used in the development of new drugs . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-cyclopropyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNHMPHCYUKIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-1H-imidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)

![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)

![ethyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2896200.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2896208.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)